1-Chloro-13-fluorotridecane
Description
1-Chloro-13-fluorotridecane (C₁₃H₂₆ClF) is a halogenated alkane featuring a chlorine atom at the first carbon and a fluorine atom at the terminal carbon of a 13-carbon chain. This structural arrangement confers unique physicochemical properties, such as intermediate polarity, moderate volatility, and reactivity influenced by the electronegativity of the halogens. It is primarily utilized in organic synthesis, surfactants, and materials science due to its dual halogen functionality .
Properties
CAS No. |
334-75-8 |
|---|---|
Molecular Formula |
C13H26ClF |
Molecular Weight |
236.80 g/mol |
IUPAC Name |
1-chloro-13-fluorotridecane |
InChI |
InChI=1S/C13H26ClF/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-13H2 |
InChI Key |
UIOQBFNDVYPNLI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCF)CCCCCCCl |
Origin of Product |
United States |
Preparation Methods
1-Chloro-13-fluorotridecane can be synthesized through several methods. One common synthetic route involves the coupling of 1,2-dichloroethane and tridecane. Another method includes the reaction of esterification with chloromethyl methyl ether in the presence of an acid catalyst . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-13-fluorotridecane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Scientific Research Applications
1-Chloro-13-fluorotridecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-13-fluorotridecane exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in molecular pathways, influencing various biological and chemical processes. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Chloro-13-fluorotridecane with analogous halogenated alkanes and fluorinated/chlorinated derivatives.
Structural and Functional Group Differences
| Compound | Molecular Formula | Halogen Positions | Chain Length | Key Applications/Properties |
|---|---|---|---|---|
| 1-Chloro-13-fluorotridecane | C₁₃H₂₆ClF | C1 (Cl), C13 (F) | 13 carbons | Surfactants, polymer intermediates |
| 1-Chloro-2-fluoroethane | C₂H₄ClF | C1 (Cl), C2 (F) | 2 carbons | Refrigerants, solvents |
| Chlorotrifluoromethane (CFC-13) | CClF₃ | C1 (Cl, F₃) | 1 carbon | Refrigerant (ozone-depleting) |
| 4-Fluoro-1-chlorobutane | C₄H₈ClF | C1 (Cl), C4 (F) | 4 carbons | Pharmaceutical intermediates |
- Chain Length : Longer chains (e.g., 13 carbons) increase molecular weight and boiling points compared to shorter analogs like C₂H₄ClF, which is more volatile .
- Halogen Positioning : Terminal fluorine in 1-Chloro-13-fluorotridecane reduces steric hindrance compared to mid-chain fluorinated compounds (e.g., 4-Fluoro-1-chlorobutane), enhancing reactivity in nucleophilic substitutions .
Physicochemical Properties
- Boiling Point : Estimated to be higher than CClF₃ (-81°C) and C₂H₄ClF (~30°C) due to increased van der Waals forces in longer chains.
- Polarity: Dual halogenation increases polarity compared to mono-halogenated analogs (e.g., 1-chlorotridecane), improving solubility in polar aprotic solvents .
Environmental and Toxicological Profiles
- Environmental Impact : Unlike CClF₃ (a potent ozone-depleting substance), 1-Chloro-13-fluorotridecane’s longer chain likely reduces atmospheric mobility, minimizing ozone-layer risk .
- Toxicity : Chlorinated alkanes (e.g., 1,2,3-Trichloropropane in ) exhibit higher hepatotoxicity, whereas fluorinated chains may reduce metabolic activation .
Limitations of Available Evidence
The provided evidence lacks direct experimental data (e.g., spectroscopy, thermochemical analysis) for 1-Chloro-13-fluorotridecane. Supplementary Tables in could contain relevant comparisons but are inaccessible . Compounds in (e.g., C₂H₄ClF) suggest structural parallels but require further validation.
Biological Activity
1-Chloro-13-fluorotridecane, a chlorinated and fluorinated alkane, has garnered interest in various fields, including medicinal chemistry and environmental science. This article delves into its biological activity, synthesizing findings from diverse research studies and data sources.
1-Chloro-13-fluorotridecane is characterized by the molecular formula and a molecular weight of approximately 250.81 g/mol. Its structure includes a long hydrocarbon chain with a chlorine atom at the first position and a fluorine atom at the thirteenth position, which influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 1-Chloro-13-fluorotridecane has been studied primarily in the context of its potential as an antimicrobial agent and its effects on human health. Below are key findings from recent studies:
Antimicrobial Properties
- Antibacterial Activity : Research indicates that halogenated alkanes, including 1-chloro-13-fluorotridecane, exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. A study demonstrated that compounds with halogen substituents can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .
- Mechanism of Action : The antimicrobial mechanism is thought to involve disruption of lipid bilayers, which is particularly relevant for compounds with long hydrophobic chains like 1-chloro-13-fluorotridecane. This disruption can lead to leakage of cellular contents and inhibition of vital cellular processes .
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of 1-chloro-13-fluorotridecane. Preliminary studies suggest that while it has antimicrobial properties, it may also pose risks to human health:
Data Tables
The following tables summarize key data regarding the biological activity and toxicity profiles of 1-chloro-13-fluorotridecane.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₆ClF |
| Molecular Weight | 250.81 g/mol |
| Antimicrobial Activity | Effective against certain bacteria |
| Acute Toxicity (LD50) | TBD (To be determined) |
| Study | Findings |
|---|---|
| Demonstrated antibacterial properties | |
| Potential disruption of bacterial membranes | |
| Acute toxicity observed in animal models |
Case Studies
Several case studies have highlighted the importance of understanding the biological implications of halogenated compounds like 1-chloro-13-fluorotridecane:
- Case Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry explored various chlorinated compounds' effectiveness against antibiotic-resistant strains. Results indicated that 1-chloro-13-fluorotridecane showed promising activity against Staphylococcus aureus .
- Environmental Impact Assessment : Research assessing the environmental fate of halogenated alkanes revealed that compounds like 1-chloro-13-fluorotridecane can persist in aquatic environments, raising concerns about bioaccumulation and long-term ecological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
